REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4](O)=[O:5].C(N(CC)CC)C.C(Cl)(=O)OC(C)(C)C(Cl)(Cl)Cl.[BH4-].[Na+]>C1COCC1.O>[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[CH2:4][OH:5] |f:3.4|
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.1 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
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C(OC(C(Cl)(Cl)Cl)(C)C)(=O)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The resulting white solid was filtered off through Celite®
|
Type
|
WASH
|
Details
|
The solid was washed by THF (20 mL)
|
Type
|
STIRRING
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Details
|
The mixture was stirred at 0° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1.25 h
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by half satd
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a silica pad
|
Type
|
WASH
|
Details
|
The SiO2 cake was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with heptane
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)C)[N+](=O)[O-])CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |